molecular formula C24H21ClN4O3S B2412642 N'-(benzenesulfonyl)-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenecarboximidamide CAS No. 629606-16-2

N'-(benzenesulfonyl)-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenecarboximidamide

Cat. No. B2412642
CAS RN: 629606-16-2
M. Wt: 480.97
InChI Key: MXSHOOXRVOSGIR-UHFFFAOYSA-N
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Description

N'-(benzenesulfonyl)-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenecarboximidamide is a useful research compound. Its molecular formula is C24H21ClN4O3S and its molecular weight is 480.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to N'-(benzenesulfonyl)-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenecarboximidamide involves complex reactions showcasing the versatility of benzenesulfonyl derivatives in organic synthesis. For example, the reaction of benzenesulfonyl azide with cis-endo and cis-exo norbornene-5,6-dicarboxylic acid anhydrides demonstrates the formation of endo aziridines from exo triazolines, highlighting the reactivity of sulfonyl azides in the synthesis of nitrogen-containing heterocycles (Hale & Zalkow, 1969). Additionally, the synthesis of novel chiral compounds, such as (R) and (S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate, further demonstrates the potential of benzenesulfonyl derivatives in producing structurally complex and stereochemically rich molecules (Al–Douh, 2012).

Catalytic Applications

Benzenesulfonamide derivatives, closely related to the query compound, have been utilized as efficient catalysts in various organic transformations. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as a catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing the utility of sulfonate groups in catalyzing condensation reactions, which could be relevant for derivatives of the query compound (Karimi-Jaberi et al., 2012).

properties

IUPAC Name

N'-(benzenesulfonyl)-4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3S/c1-17-22(24(30)29(28(17)2)20-9-5-3-6-10-20)26-23(18-13-15-19(25)16-14-18)27-33(31,32)21-11-7-4-8-12-21/h3-16H,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSHOOXRVOSGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N/C(=N/S(=O)(=O)C3=CC=CC=C3)/C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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